3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide
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Overview
Description
3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide is an organic compound with a complex structure that includes an amino group, a cyano group, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloroaniline with ethyl cyanoacetate under basic conditions to form an intermediate, which is then further reacted with an appropriate amine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group can interact with nucleophilic sites on proteins, while the chloroaniline moiety can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-chloroanilino)-2-cyano-N-ethylprop-2-enamide
- 3-Amino-3-(2-chloroanilino)-2-cyano-N-ethylprop-2-enamide
- 3-Amino-3-(3-bromoanilino)-2-cyano-N-ethylprop-2-enamide
Uniqueness
3-Amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide is unique due to the specific positioning of the chloro group on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
CAS No. |
74905-60-5 |
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Molecular Formula |
C12H13ClN4O |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-amino-3-(3-chloroanilino)-2-cyano-N-ethylprop-2-enamide |
InChI |
InChI=1S/C12H13ClN4O/c1-2-16-12(18)10(7-14)11(15)17-9-5-3-4-8(13)6-9/h3-6,17H,2,15H2,1H3,(H,16,18) |
InChI Key |
LJOFUDPWCDGILH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(=C(N)NC1=CC(=CC=C1)Cl)C#N |
Origin of Product |
United States |
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